molecular formula C16H19F3O2 B2407158 2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 2247103-25-7

2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2407158
CAS No.: 2247103-25-7
M. Wt: 300.321
InChI Key: MLSTVBIWDUHMAA-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic Acid is a high-purity chemical building block designed for pharmaceutical research and development. This compound features a unique molecular architecture combining a cyclohexyl group and a trifluoromethylphenyl moiety on a propanoic acid backbone, making it a valuable intermediate for medicinal chemistry. The structural motif of substituted phenylpropanoic acids is well-established in drug discovery, particularly as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as cinacalcet hydrochloride . The presence of the trifluoromethyl group, a common pharmacophore in modern drug design, enhances metabolic stability and modulates lipophilicity, while the cyclohexyl substituent offers conformational constraints that can influence target binding affinity. This product is specifically intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material according to laboratory safety protocols, using appropriate personal protective equipment. For comprehensive safety and handling information, please refer to the associated Safety Data Sheet.

Properties

IUPAC Name

2-cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3O2/c17-16(18,19)13-8-4-5-11(9-13)10-14(15(20)21)12-6-2-1-3-7-12/h4-5,8-9,12,14H,1-3,6-7,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSTVBIWDUHMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both the cyclohexyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Biological Activity

2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group which enhances lipophilicity and metabolic stability. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19F3O2
  • CAS Number : 2247103-25-7

The trifluoromethyl group is known to significantly influence the compound's biological properties by enhancing its interaction with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, leading to various biochemical effects. The lipophilicity conferred by the trifluoromethyl group allows for better membrane permeability, which is crucial for its pharmacological effects .

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory and analgesic properties. The presence of the trifluoromethyl group often correlates with enhanced potency in inhibiting inflammatory pathways. For instance, studies have shown that fluorinated analogs can effectively reduce pro-inflammatory cytokine production in vitro .

Case Studies

  • Case Study on Pain Management : A study evaluated the analgesic efficacy of a related compound in animal models of acute pain. Results indicated significant pain reduction compared to control groups, suggesting potential utility in pain management therapies .
  • Inflammation Models : In another study, the compound was tested in models of chronic inflammation, where it demonstrated a marked decrease in inflammation markers, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique advantages for this compound:

Compound NameStructural FeaturesBiological Activity
3-(Trifluoromethyl)phenylpropanoic acidLacks cyclohexyl groupModerate anti-inflammatory effects
Cyclohexylpropanoic acidLacks trifluoromethyl groupLower metabolic stability

This table illustrates how the combination of both cyclohexyl and trifluoromethyl groups enhances the compound's overall biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves coupling cyclohexylmagnesium bromide with a trifluoromethyl-substituted phenylpropanoic acid precursor. Key steps include:

  • Friedel-Crafts alkylation : Use Lewis acids (e.g., AlCl₃) to facilitate cyclohexyl group addition .
  • Trifluoromethylation : Employ Ullmann coupling or direct fluorination using CF₃I under copper catalysis .
  • Yield optimization : Monitor reaction temperature (60–80°C) and solvent polarity (e.g., DMF for polar intermediates). Purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Confirm cyclohexyl (δ 1.2–2.1 ppm) and trifluoromethyl (δ -62 ppm in ¹⁹F NMR) groups .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 330.1234) .
  • HPLC : Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase (retention time ~12 min) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water (0.5 mg/mL at pH 7.4); enhance via co-solvents (e.g., DMSO) or nanoformulation .
  • Stability : Degrades <5% over 24 hours in PBS (pH 7.4) at 37°C. Store at -20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How does the compound interact with biological targets such as enzymes or receptors, and what assays are suitable for quantifying these interactions?

  • Methodological Answer :

  • Enzyme inhibition : Use fluorescence polarization assays (e.g., binding to cyclooxygenase-2) with IC₅₀ determination via dose-response curves .
  • Receptor binding : Radioligand displacement assays (e.g., competition with [³H]-labeled ligands for GPCRs) .
  • Structural insights : Perform X-ray crystallography or molecular docking to map binding pockets .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) to isolate variables like cell line variability .
  • Metabolic interference : Test for metabolite formation (e.g., sulfation by SULT1A3) using LC-MS/MS .
  • Batch consistency : Validate compound purity across studies via inter-laboratory reproducibility trials .

Q. How do enantiomeric differences impact the compound’s pharmacological profile?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) to isolate (R)- and (S)-enantiomers .
  • Activity comparison : Test enantiomers in vitro (e.g., IC₅₀ in enzyme assays) and in vivo (e.g., pharmacokinetics in rodent models) .
  • Mechanistic insights : Circular dichroism (CD) spectroscopy to correlate stereochemistry with target binding .

Q. What structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • Cyclohexyl substitution : Replace with adamantane to reduce CYP450-mediated oxidation .
  • Trifluoromethyl positioning : Introduce para-substituted CF₃ groups to sterically hinder metabolic sulfation .
  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability .

Q. How can computational methods predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

  • Methodological Answer :

  • In silico modeling : Use SwissADME or ADMET Predictor™ to estimate logP (≈3.2), BBB permeability (low), and CYP3A4 liability .
  • Molecular dynamics (MD) : Simulate interactions with serum albumin to predict plasma protein binding (>90%) .
  • QSAR : Corrogate substituent effects on clearance rates using partial least squares regression .

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